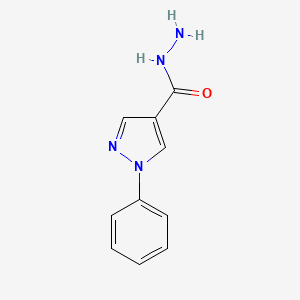

1-phenyl-1H-pyrazole-4-carbohydrazide

Descripción

1-Phenyl-1H-pyrazole-4-carbohydrazide is a heterocyclic compound featuring a pyrazole core substituted with a phenyl group at the N1 position and a carbohydrazide moiety at the C4 position.

Propiedades

IUPAC Name |

1-phenylpyrazole-4-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O/c11-13-10(15)8-6-12-14(7-8)9-4-2-1-3-5-9/h1-7H,11H2,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUHMJJXREIPQCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C=N2)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Phenyl-1H-pyrazole-4-carbohydrazide can be synthesized through several methods, including the reaction of phenylhydrazine with ethyl acetoacetate followed by cyclization. The reaction typically involves heating the reactants in the presence of a strong acid catalyst, such as hydrochloric acid, to facilitate the formation of the pyrazole ring.

Industrial Production Methods: In an industrial setting, the synthesis of 1-Phenyl-1H-pyrazole-4-carbohydrazide may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.

Análisis De Reacciones Químicas

Condensation Reactions

The carbohydrazide group undergoes condensation with carbonyl compounds (aldehydes/ketones) to form hydrazones, which are precursors for heterocyclic systems.

Key Examples:

Mechanistic Insight : The reaction proceeds via nucleophilic attack of the carbohydrazide’s NH₂ group on the carbonyl carbon, followed by dehydration to form C=N bonds. These hydrazones are further cyclized into oxadiazoles or thiazolidinones under acidic/basic conditions .

Cyclization Reactions

The carbohydrazide moiety facilitates cyclization to form nitrogen-rich heterocycles:

Oxadiazole Formation

Treatment with CS₂/KOH yields 1,3,4-oxadiazole derivatives:

-

Example : Reaction with carbon disulfide produces 5-(pyrazol-4-yl)-1,3,4-oxadiazole-2-thiol (yield: 75–90%) .

-

Conditions : Reflux in ethanol (6–8 h), followed by acid workup.

Thiosemicarbazide Cyclization

Reaction with phenyl isothiocyanate forms thiosemicarbazides, which cyclize to triazole/thiadiazole derivatives under acidic conditions :

text1-Phenyl-pyrazole-4-carbohydrazide + PhNCS → Thiosemicarbazide intermediate → Cyclization (H₂SO₄) → Triazole derivative

Key Product : 2-(Pyrazol-4-carbonyl)-N-phenylhydrazine-1-carbothioamide (yield: 89%) .

Nucleophilic Additions

The NHNH₂ group acts as a nucleophile in reactions with electrophiles:

Reaction with Isocyanates/Isothiocyanates

-

Example : Allyl isothiocyanate forms allylthiosemicarbazide derivatives (yield: 70%) .

-

Conditions : Reflux in ethanol (10 h).

Friedel-Crafts Hydroxyalkylation

In the presence of electron-rich arenes (e.g., indole), the aldehyde group (if present) participates in Friedel-Crafts reactions to form aryl-substituted pyrazoles .

Oxidation to Carboxylic Acids

-

Example : KMnO₄ oxidizes the aldehyde group (in substituted derivatives) to carboxylic acids (yield: 85–90%) .

-

Conditions : Aqueous KMnO₄, 70–80°C, 8 h.

Reduction of Hydrazide to Amine

Limited data suggest catalytic hydrogenation (H₂/Pd-C) reduces the hydrazide to primary amines, though yields are unspecified.

Cross-Coupling Reactions

Palladium-catalyzed reactions functionalize the pyrazole ring:

Note : These reactions typically require triflate or halogen substituents on the pyrazole ring .

Complexation with Metal Ions

The carbohydrazide and pyrazole N atoms coordinate with transition metals (e.g., Cu²⁺, Co²⁺), forming complexes with potential catalytic or bioactive properties .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

1-phenyl-1H-pyrazole-4-carbohydrazide serves as a key intermediate in synthesizing pharmaceuticals, particularly those targeting inflammatory and autoimmune diseases . Pyrazole carbohydrazide derivatives have shown promise in developing drugs with activity against microbial diseases .

N-(Piperidinyl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carbohydrazide (14 ), also known as rimonabant or SR141716, functions as a potent CB1 cannabinoid receptor antagonist, reducing appetite .

Agrochemicals

These compounds are employed in formulating agrochemicals to enhance crop protection against pests and diseases, which improves agricultural productivity .

Biochemical Research

Researchers use 1-phenyl-1H-pyrazole-4-carbohydrazide in studies related to enzyme inhibition, potentially leading to new therapeutic agents .

Material Science

This chemical is explored for its potential in developing novel materials with specific properties, such as improved thermal stability and mechanical strength .

Analytical Chemistry

It is utilized as a reagent in various analytical methods, aiding in the detection and quantification of other compounds in complex mixtures .

Anti-inflammatory Activity

1-phenyl-1H-pyrazole derivatives have demonstrated anti-inflammatory activities . For instance, certain 1-(4-substitutedphenyl)-3-phenyl-1H-pyrazole-4-carbaldehydes have exhibited anti-inflammatory activity comparable to diclofenac sodium . Additionally, a pyrazole derivative, N-((5-(4-chlorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylene)-3,5 bis(trifluoromethyl)aniline (8d), has shown anti-inflammatory activity comparable to diclofenac sodium and celecoxib .

Anti-microbial Activity

Pyrazole derivatives exhibit anti-bacterial activity against E. coli, S. aureus, Pseudomonas aeruginosa, and Klebsiella pneumonia . Specific compounds, like pyrazoles containing 2,4-disubstituted oxazol-5-one, have shown high activity against ampicillin and ketoconazole .

Anti-cancer Activity

4-hydroxypyrazole compounds (12 and 13 ) have demonstrated broad spectrum antitumor potential against tumor cell lines, along with mild cytotoxic activity . The 1-phenylindeno[1,2-c]pyrazole 11 has also shown potent cytotoxic activity .

Dihydropyrazole-Carbohydrazide Derivatives

Mecanismo De Acción

The mechanism by which 1-Phenyl-1H-pyrazole-4-carbohydrazide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in biological processes, leading to its observed biological activities.

Comparación Con Compuestos Similares

Key Findings :

- Carbaldehydes (e.g., 4c and 4e in ) exhibit superior antioxidant activity (IC₅₀ ~15–20 µM) compared to carbohydrazides, owing to the aldehyde group’s ability to stabilize free radicals .

- Carbohydrazides, however, show broader antimicrobial spectra due to the hydrazide moiety’s hydrogen-bonding capacity, enhancing target binding .

Substituent Effects on Bioactivity

Electron-Donating vs. Electron-Withdrawing Groups

Analysis :

- Electron-donating groups (e.g., -NH₂, -OCH₃) improve solubility and radical scavenging but reduce membrane penetration .

- Electron-withdrawing groups (e.g., -CF₃) enhance lipophilicity, improving blood-brain barrier permeability but may increase toxicity .

Hybrid Derivatives with Heterocycles

Actividad Biológica

1-Phenyl-1H-pyrazole-4-carbohydrazide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis

The synthesis of 1-phenyl-1H-pyrazole-4-carbohydrazide typically involves the reaction of hydrazine derivatives with appropriate carbonyl compounds. The general synthetic route can be summarized as follows:

- Starting Materials : Phenylhydrazine and appropriate carboxylic acids or their derivatives.

- Reaction Conditions : The reaction is usually carried out in the presence of solvents like ethanol or DMF under reflux conditions.

- Characterization : The synthesized compound is characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry.

Biological Evaluation

The biological activities of 1-phenyl-1H-pyrazole-4-carbohydrazide have been extensively studied, revealing its potential in various therapeutic areas:

Anticancer Activity

Recent studies have demonstrated significant anticancer properties against multiple cancer cell lines, including HepG-2 (liver), MCF-7 (breast), and HCT-116 (colon) cells. For instance:

- Cytotoxicity : The compound exhibited IC50 values of approximately 4 µg/mL against HepG-2 and MCF-7 cell lines, indicating potent cytotoxic effects .

- Structure Activity Relationship (SAR) : Modifications at specific positions on the phenyl ring significantly influenced the anticancer activity. For example, the introduction of halogen groups enhanced cytotoxic effects .

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various bacterial and fungal strains:

- Testing Against Pathogens : It was evaluated against strains like E. coli, Bacillus subtilis, and Aspergillus niger at concentrations around 40 µg/mL, showing effective inhibition comparable to standard antibiotics .

Anti-inflammatory and Antitubercular Properties

In addition to its anticancer and antimicrobial effects, 1-phenyl-1H-pyrazole-4-carbohydrazide has been reported to exhibit anti-inflammatory properties and potential efficacy against tuberculosis:

- In Vitro Studies : The compound demonstrated significant inhibition of inflammatory markers in cell-based assays .

Case Studies

Several studies have highlighted the efficacy of 1-phenyl-1H-pyrazole-4-carbohydrazide in specific applications:

- Antitumor Evaluation : In a study assessing various hydrazone derivatives, 1-phenyl-1H-pyrazole-4-carbohydrazide showed superior activity against HepG-2 and MCF-7 cell lines, with percentage inhibitions ranging from 50% to over 80% compared to control groups .

- Molecular Docking Studies : Computational studies indicated that the compound binds effectively to key targets involved in cancer progression, providing insights into its mechanism of action .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-phenyl-1H-pyrazole-4-carbohydrazide, and how are intermediates characterized?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of ethyl acetoacetate, phenylhydrazine, and DMF-DMA to form pyrazole-4-carboxylate intermediates, followed by hydrolysis to yield carboxylic acid derivatives. Hydrazide formation is achieved by reacting the acid with hydrazine hydrate under reflux conditions. Characterization involves IR spectroscopy (to confirm C=O and N-H stretches) and NMR for structural elucidation .

Q. How can researchers resolve contradictions between spectral data and computational predictions for pyrazole derivatives?

- Methodological Answer : Discrepancies between experimental (e.g., XRD bond lengths) and DFT-optimized geometries can be addressed by refining computational parameters (e.g., using B3LYP/6-311++G(d,p) basis sets) and validating results via Hirshfeld surface analysis to quantify intermolecular interactions. Cross-referencing with crystallographic data (e.g., SHELXL-refined structures) ensures accuracy .

Q. What experimental models are used to evaluate the bioactivity of pyrazole-carbohydrazide derivatives?

- Methodological Answer : Common pharmacological assays include:

- Maximal Electroshock (MES) : To assess anticonvulsant activity by measuring seizure suppression in rodent models.

- Subcutaneous Pentylenetetrazol (scPTZ) : For screening neuroprotective effects.

- In vitro enzyme inhibition : Targeting pathways like cyclooxygenase (COX) or acetylcholinesterase (AChE) .

Advanced Research Questions

Q. What strategies optimize regioselectivity in pyrazole-carbohydrazide functionalization?

- Methodological Answer : Regioselective synthesis is achieved through:

- Directed metalation : Using iodine or Pd catalysts to direct substituents to the pyrazole C-3/C-5 positions.

- Thermodynamic control : Refluxing in POCl₃ promotes cyclization to oxadiazoles, favoring the 1,3,4-oxadiazole isomer due to lower activation energy .

- Example: Cyclization of 1-phenyl-1H-pyrazole-4-carbohydrazide with POCl₃ at 120°C yields 5-substituted oxadiazoles with >90% regiochemical purity .

Q. How do computational methods enhance structural and electronic insights into pyrazole-carbohydrazide derivatives?

- Methodological Answer : Advanced workflows include:

- DFT/B3LYP calculations : To predict HOMO-LUMO gaps (e.g., 4.2–5.1 eV for pyrazole-carbohydrazides) and electrostatic potential maps for reactivity analysis.

- Molecular docking (AutoDock/Vina) : To simulate binding interactions with target proteins (e.g., COX-2 or GABA receptors) using Lamarckian genetic algorithms.

- Energy framework analysis (CrystalExplorer) : To visualize dominant dispersion forces (≥60% contribution) in crystal packing .

Q. What are the challenges in correlating synthetic yields with reaction conditions for scale-up?

- Methodological Answer : Key factors include:

- Solvent polarity : Ethanol/water mixtures improve hydrazide formation yields (70–85%) compared to DMF.

- Catalyst loading : POCl₃ stoichiometry must exceed 1.5 equivalents to prevent incomplete cyclization.

- Temperature gradients : Isothermal conditions (e.g., 120°C for oxadiazoles) reduce side-product formation. Pilot-scale trials using microreactors enhance reproducibility .

Data Contradiction Analysis

Q. Why do some pyrazole-carbohydrazides show poor bioactivity despite favorable computational predictions?

- Methodological Answer : Discrepancies arise from:

- Solubility limitations : Low aqueous solubility (LogP >3.5) reduces bioavailability.

- Metabolic instability : Hydrazide moieties are prone to hydrolysis in vivo.

- Off-target interactions : Docking studies may overlook allosteric binding sites. Solutions include prodrug design (e.g., esterification) or co-crystallization with cyclodextrins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.